![molecular formula C7H7ClO2 B008555 2-Chloro-4-(hydroxymethyl)phenol CAS No. 105960-29-0](/img/structure/B8555.png)
2-Chloro-4-(hydroxymethyl)phenol
Overview
Description
2-Chloro-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is a solid substance and its IUPAC name is 2-chloro-4-(hydroxymethyl)phenol .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(hydroxymethyl)phenol is 1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 . This indicates that the molecule consists of a phenol group with a chlorine atom and a hydroxymethyl group attached to the benzene ring.Physical And Chemical Properties Analysis
2-Chloro-4-(hydroxymethyl)phenol is a solid substance . Its melting point is between 123-127 degrees Celsius .Scientific Research Applications
Synthesis of 2-Hydroxymethyl Derivatives of Phenols
2-Chloro-4-(hydroxymethyl)phenol can be used in the synthesis of 2-hydroxymethyl derivatives of phenols . These derivatives are of interest as borate complexants and potentially useful intermediates for mild oxidation with pyridinium chlorochromate, to form the corresponding aldehydes . They also serve as model compounds in phenol/formaldehyde polymeric studies .
Preparation of Complex m-Aryloxy Phenols
Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups . These compounds impart specific properties and have potential biological activities .
Production of Plastics, Adhesives, and Coatings
m-Aryloxy phenols, which can be synthesized from 2-Chloro-4-(hydroxymethyl)phenol, are commonly used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are used due to their ability to improve the thermal stability and flame resistance of various materials .
Potential Biological Activities
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . They are being researched for their potential in synthesizing bioactive natural products and conducting polymers .
Development of Thermochromic Dyes
4-Chloro-2,6-bis(hydroxymethyl)phenol, a derivative of 2-Chloro-4-(hydroxymethyl)phenol, is used in the development of thermochromic dyes. These dyes change color as a function of temperature and have applications in sensors, thermal indicators, memory storage devices, security inks, and dyes for solar cells.
properties
IUPAC Name |
2-chloro-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBSEGXKSQRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(hydroxymethyl)phenol |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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